Mixture of spinosyn

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

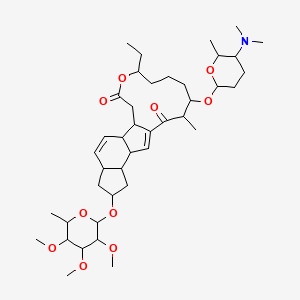

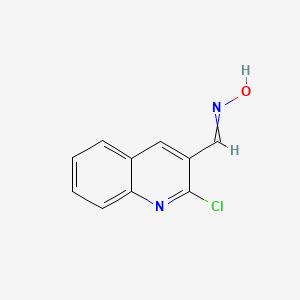

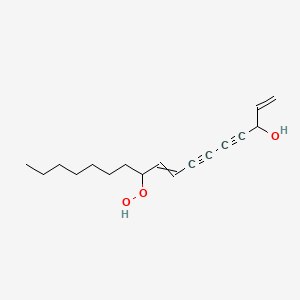

The mixture of spinosyn, commonly referred to as spinosad, is a natural insecticide derived from the fermentation of the bacterium Saccharopolyspora spinosa. This mixture primarily consists of spinosyn A and spinosyn D. Spinosyns are characterized by their unique polyketide-derived tetracyclic macrolide structure, which is appended with two saccharides. They exhibit potent insecticidal activities against a wide range of pests, making them valuable in agricultural and veterinary applications .

準備方法

Synthetic Routes and Reaction Conditions: The production of spinosyns involves the fermentation of Saccharopolyspora spinosa in a nutrient-rich medium. The fermentation process is optimized to enhance the yield of spinosyn A and spinosyn D. The medium typically contains carbon sources such as glucose or mannitol, nitrogen sources like cottonseed flour, and other nutrients. The fermentation is carried out under controlled conditions of pH, temperature, and aeration .

Industrial Production Methods: Industrial production of spinosyns follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to extraction and purification processes to isolate the active compounds. The purified spinosyns are then formulated into various insecticidal products .

化学反応の分析

Types of Reactions: Spinosyns undergo several chemical reactions, including oxidation, reduction, and glycosylation. The biosynthesis of spinosyns involves a series of enzymatic reactions, including a Diels-Alder reaction and glycosylation with rhamnose and forosamine .

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents to convert hydroxyl groups to ketones.

Reduction: Utilizes reducing agents to convert ketones back to hydroxyl groups.

Glycosylation: Employs glycosyl donors and acceptors under acidic or basic conditions to attach sugar moieties to the macrolide core.

Major Products: The major products formed from these reactions are spinosyn A and spinosyn D, which are the primary components of spinosad .

科学的研究の応用

Spinosyns have a wide range of scientific research applications:

Chemistry: Used as a model for studying polyketide biosynthesis and enzymatic reactions.

Biology: Investigated for their unique mode of action on insect nervous systems.

Medicine: Explored for potential therapeutic applications due to their selective toxicity.

Industry: Widely used in agriculture for pest control and in veterinary medicine for treating ectoparasites

作用機序

The mechanism of action of spinosyns involves the disruption of nicotinic acetylcholine receptors in the nervous system of insects. This disruption leads to neuronal hyperexcitation, paralysis, and ultimately, the death of the insect. Spinosyns exhibit high selectivity towards target insects, minimizing their impact on non-target organisms .

類似化合物との比較

Spinetoram: A semisynthetic derivative of spinosyns with enhanced potency and broader spectrum of activity.

Butenyl-spinosyns: Similar to spinosyns but differ in the length of the side chain at C-21, exhibiting similar insecticidal activity.

Uniqueness: Spinosyns are unique due to their natural origin, complex macrolide structure, and selective mode of action. They offer a lower environmental impact compared to many synthetic insecticides and are effective against a wide range of pests .

特性

IUPAC Name |

15-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJQTHAZUNRMPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H65NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861315 |

Source

|

| Record name | 13-{[5-(Dimethylamino)-6-methyloxan-2-yl]oxy}-9-ethyl-14-methyl-7,15-dioxo-2,3,3a,5a,5b,6,7,9,10,11,12,13,14,15,16a,16b-hexadecahydro-1H-as-indaceno[3,2-d]oxacyclododecin-2-yl 6-deoxy-2,3,4-tri-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B13388383.png)

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B13388403.png)

![N-[3-methoxy-1-[[3-methoxy-1-[[1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13388416.png)

![3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione](/img/structure/B13388422.png)

![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester](/img/structure/B13388443.png)

![2,6-Diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde;hydrate](/img/structure/B13388461.png)